Heck Reaction Catalytic Activity: Tri-o-tolylarsine vs. Tri-o-tolylphosphine
In the palladium-catalyzed Heck reaction of 4-bromoacetophenone with n-butyl acrylate, the pre-formed catalyst derived from tris(2-methylphenyl)arsane (ligand 2a) gave 34% conversion after 16 hours at 100 °C, whereas the directly analogous phosphine ligand (tri-o-tolylphosphine, ligand 1a) gave 67% conversion under identical conditions [1]. However, this order reverses for chloroarene substrates: in the reaction of 4-chlorobenzophenone with n-butyl acrylate, the phosphine system 1a gave 68% conversion while the arsine system 2a gave only 4% conversion (both at 0.1 mol% Pd, 21 h, 140 °C) [2]. This substrate-dependent inversion demonstrates that arsine ligands are not simply inferior phosphine mimics but possess distinct catalytic profiles that may be advantageous for specific electrophile classes [3].
| Evidence Dimension | Catalytic conversion (%) in Heck reaction |
|---|---|
| Target Compound Data | 34% (4-bromoacetophenone); 4% (4-chlorobenzophenone) |
| Comparator Or Baseline | Tri-o-tolylphosphine (ligand 1a): 67% (4-bromoacetophenone); 68% (4-chlorobenzophenone) |
| Quantified Difference | -33 percentage points (bromoarene); -64 percentage points (chloroarene) |
| Conditions | 4-bromoacetophenone + n-butyl acrylate, 0.5 mol% Pd, DMA, Na2CO3, 100 °C, 16 h; 4-chlorobenzophenone + n-butyl acrylate, 0.1 mol% Pd, DMA, Na2CO3, 140 °C, 21 h |
Why This Matters
Substrate-dependent activity inversion informs ligand selection: arsine ligands may offer selectivity advantages for bromoarene substrates where phosphines are too reactive, or where arsine-specific mechanistic pathways are desired.
- [1] Baber, R. A., Collard, S., Hooper, M., Orpen, A. G., Pringle, P. G., Wilkinson, M. J., & Wingad, R. L. (2005). Bulky triarylarsines are effective ligands for palladium catalysed Heck olefination. Dalton Transactions, (8), 1491-1498. Table 3, entries 3-4. View Source
- [2] Baber, R. A., Collard, S., Hooper, M., Orpen, A. G., Pringle, P. G., Wilkinson, M. J., & Wingad, R. L. (2005). Bulky triarylarsines are effective ligands for palladium catalysed Heck olefination. Dalton Transactions, (8), 1491-1498. Table 3, entries 13-14. View Source
- [3] Baber, R. A., Collard, S., Hooper, M., Orpen, A. G., Pringle, P. G., Wilkinson, M. J., & Wingad, R. L. (2005). Bulky triarylarsines are effective ligands for palladium catalysed Heck olefination. Dalton Transactions, (8), 1491-1498. Discussion on substrate-dependent catalyst performance. View Source
